

Application Notes and Protocols for In Vivo Administration of KYA1797K in Mice

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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B15541600

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **KYA1797K** is a small molecule inhibitor that targets the Wnt/ β -catenin and Ras signaling pathways. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, which promotes the formation of the β -catenin destruction complex.^{[1][2]} This leads to the activation of GSK3 β and subsequent phosphorylation and degradation of both β -catenin and Ras proteins.^{[1][2][3]} In vivo studies in various mouse models have demonstrated its potential in cancer therapy and in mitigating age-related pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of **KYA1797K**.

Table 1: In Vivo Efficacy and Dosage of **KYA1797K** in Mouse Models

| Mouse Model | Dosage & Administration Route | Treatment Duration | Key Findings |
|---|--|--------------------|--|
| Xenograft (D-MT colorectal cancer cells) | 20 mg/kg or 25 mg/kg, Intraperitoneal (i.p.) | 28 days | Reduced tumor weight and volume by approximately 70%. [2] [3] [4] [5] Decreased levels of β -catenin and Ras proteins in tumor tissues. [3] [4] |
| ApcMin/+/ <i>Kras</i> G12D LA2 Intestinal Tumor Model | 25 mg/kg, i.p., 4 days/week | 7 weeks | Significantly suppressed tumor growth and progression. [3] [5] |
| <i>Kras</i> LA2 Non-Small Cell Lung Cancer Model | Not specified | Not specified | Effectively inhibited <i>Kras</i> -driven tumorigenesis by suppressing the Ras-ERK pathway. [6] |
| D-galactose-induced Accelerated Aging Model | 10 mg/kg/day, i.p. | 4 weeks | Inhibited β -catenin signaling, preserved mitochondrial homeostasis, and repressed cellular senescence in the kidney. [7] |
| FOLFOX-resistant Patient-Derived Xenograft (PDX) | 25 mg/kg, i.p. | 30 days | Suppressed the stemness of colorectal cancer stem cells and inhibited tumor growth. [8] |

Table 2: In Vitro Activity of **KYA1797K**

| Assay Type | Cell Line/System | IC50 / KD Value | Notes |
|--|---------------------------------|-----------------------------|--|
| Wnt/ β -catenin Signaling (TOPflash) | HEK293 | 0.75 μ M | KYA1797K is a potent and selective inhibitor of the Wnt/ β -catenin pathway.[1][2][4][9] |
| Cell Growth Inhibition (GI50) | SW480, LoVo, DLD1, HCT15 | 4.2 - 5 μ M | Demonstrates cytostatic effects in various colorectal cancer cell lines.[2] |
| PD-1/PD-L1 Checkpoint Inhibition | Recombinant human PD-L1 | KD = 59 \pm 8 μ M | KYA1797K binds modestly to PD-L1, suggesting a potential secondary mechanism of action as an immune checkpoint modulator.[9] |
| PD-1/PD-L1 FRET Assay | CHO cells expressing PD-1/SHP-2 | IC50 = 94 \pm 4.2 μ M | The compound weakly interferes with the PD-1/PD-L1 interaction in a cellular context.[9] |

Experimental Protocols

Protocol 1: Preparation of KYA1797K for In Vivo Administration

This protocol describes two common formulations for solubilizing **KYA1797K** for intraperitoneal injection in mice.

Materials:

- **KYA1797K** powder
- Dimethyl sulfoxide (DMSO), sterile

- Corn oil, sterile
- PEG300
- Tween80
- Sterile water for injection (ddH₂O)
- Sterile microcentrifuge tubes and syringes

Formulation A: DMSO and Corn Oil[4]

- Prepare a stock solution of **KYA1797K** in DMSO. For example, create a 7.2 mg/mL stock solution. Ensure the powder is completely dissolved.
- For a 1 mL final working solution, add 50 µL of the 7.2 mg/mL DMSO stock solution to 950 µL of sterile corn oil.
- Vortex the mixture thoroughly to ensure a uniform suspension.
- Use the mixed solution immediately for injection.

Formulation B: PEG300, Tween80, and Water[4]

- Prepare a stock solution of **KYA1797K** in DMSO. For example, create a 14.4 mg/mL stock solution.
- To prepare a 1 mL working solution, add 50 µL of the 14.4 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.
- Add 50 µL of Tween80 to the mixture and mix until clear.
- Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
- Mix thoroughly. The solution should be used immediately.

Protocol 2: Colorectal Cancer Xenograft Mouse Model

This protocol details the procedure for evaluating the anti-tumor efficacy of **KYA1797K** in a xenograft model using colorectal cancer cells.

Materials and Animals:

- Nude mice (e.g., BALB/c nude)
- D-MT colorectal cancer cells (harboring APC and KRAS mutations)
- Matrigel
- **KYA1797K** formulation (from Protocol 1)
- Vehicle control (e.g., the same solvent mixture without **KYA1797K**)
- Calipers for tumor measurement

Procedure:

- Culture D-MT cells to the desired number.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 1×10^6 cells) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and vehicle control groups (n=5-8 mice per group).
- Administer **KYA1797K** (e.g., 20 or 25 mg/kg) or vehicle via intraperitoneal injection daily for 28 days.[5]
- Measure tumor volume using calipers every 4 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$. [5]
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor weight.

- Tumor tissues can be processed for further analysis, such as immunoblotting or immunohistochemistry, to assess the levels of β -catenin and Ras.

Protocol 3: Accelerated Aging Mouse Model

This protocol describes the induction of an accelerated aging phenotype in mice and treatment with **KYA1797K** to assess its protective effects on the kidney.

Materials and Animals:

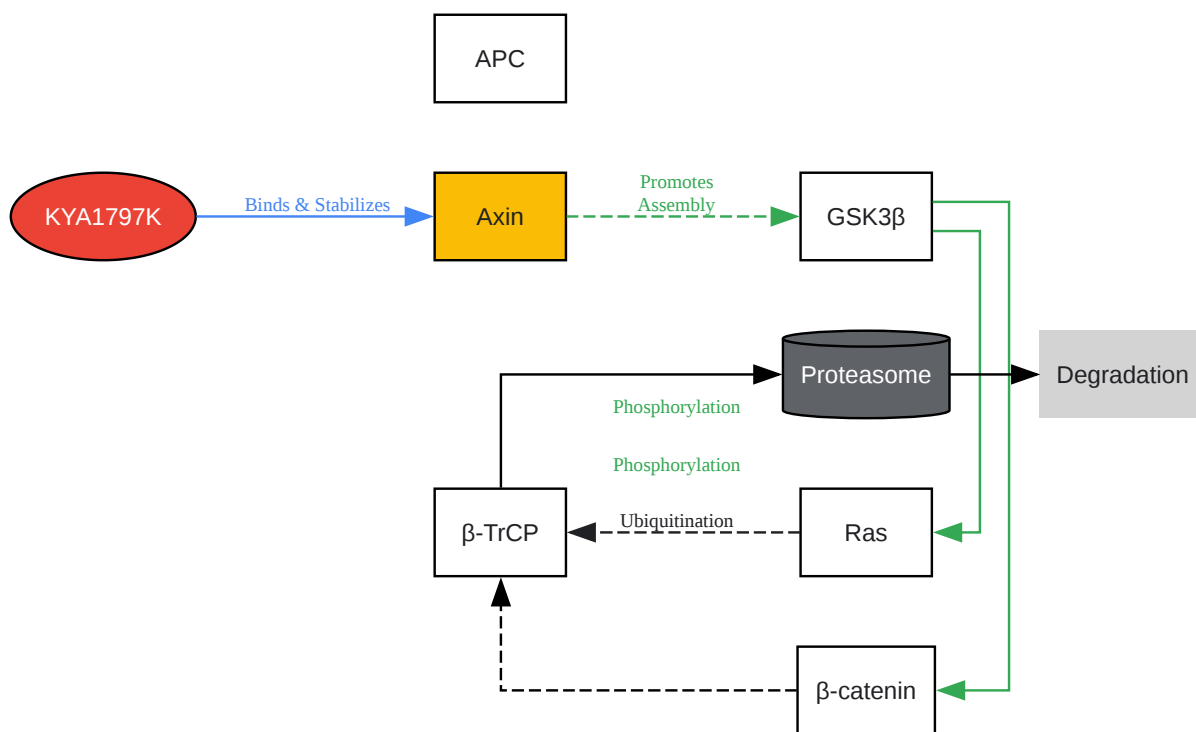
- C57BL/6 mice (male, 2 months old)
- D-galactose (D-gal)
- **KYA1797K** formulation (from Protocol 1)
- Surgical tools for unilateral nephrectomy

Procedure:

- Perform a unilateral nephrectomy (UNX) on all mice to increase the physiological stress on the remaining kidney.^[7]
- Allow the mice to recover for one week.
- Induce accelerated aging by administering subcutaneous injections of D-galactose at 150 mg/kg/day for 6 weeks.^[7]
- After two weeks of D-gal injections, begin the **KYA1797K** treatment.
- Administer **KYA1797K** (10 mg/kg/day) or a vehicle control via intraperitoneal injection for the remaining 4 weeks of the study.^[7]
- At the end of the 6-week period, euthanize the mice and harvest the kidneys.
- Kidney tissues can be used for Western blot analysis (to measure active β -catenin), immunofluorescence staining, and histological analysis to assess fibrosis and cellular senescence.^[7]

Visualizations

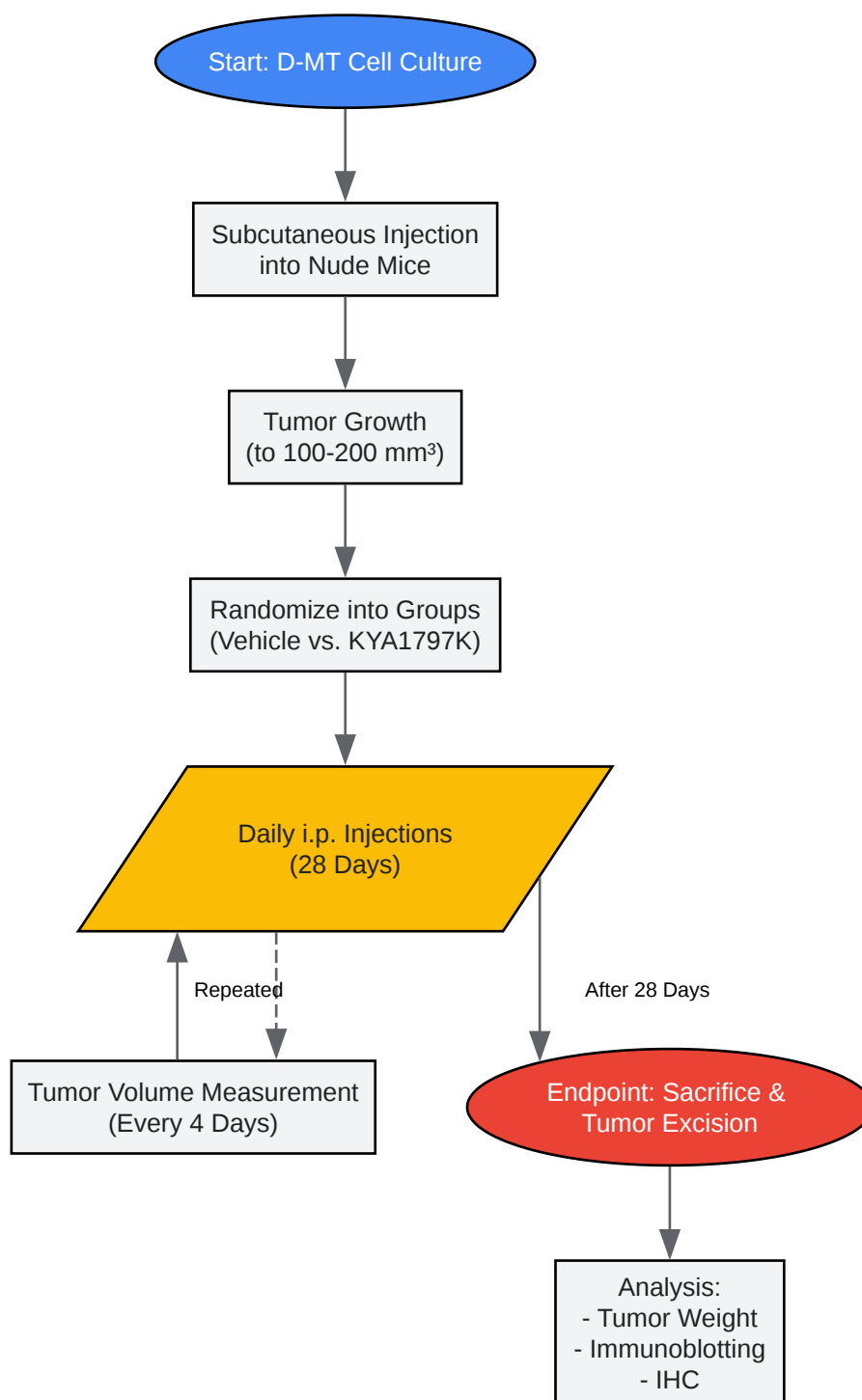
Signaling Pathway of KYA1797K Action



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Caption: Mechanism of **KYA1797K**-induced degradation of β -catenin and Ras.

Experimental Workflow for Xenograft Model



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Caption: Workflow for evaluating **KYA1797K** efficacy in a mouse xenograft model.

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